

(DHQ)2Pyr CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (DHQ)2Pyr

Cat. No.: B1147373

[Get Quote](#)

An In-Depth Technical Guide to **(DHQ)2Pyr** for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of **(DHQ)2Pyr**, a chiral ligand pivotal in modern asymmetric synthesis. It is intended for researchers, scientists, and professionals in drug development who require detailed technical information, including its chemical properties, applications, and experimental protocols.

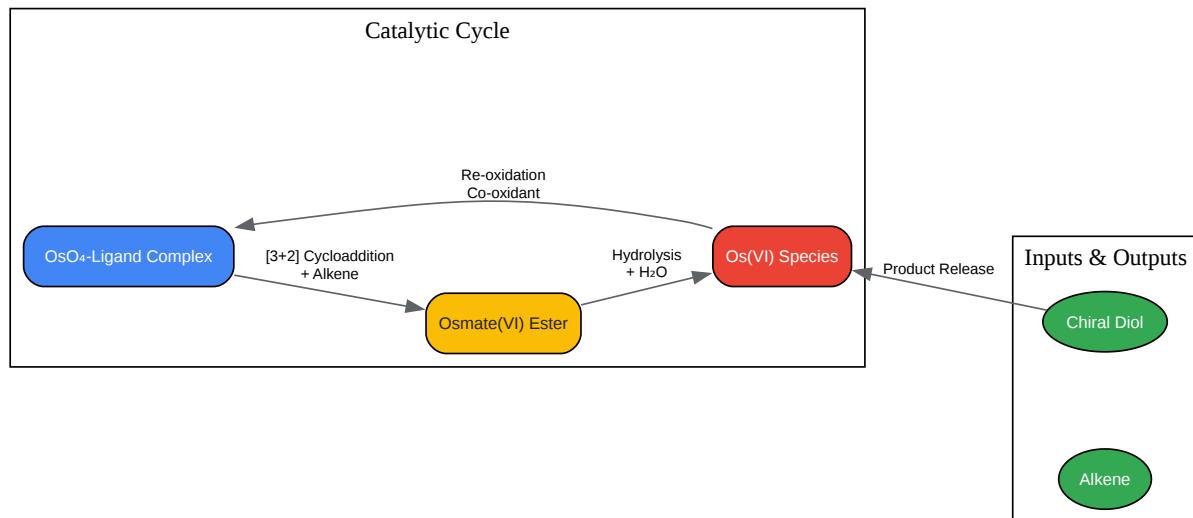
Core Compound Information

(DHQ)2Pyr, with the full chemical name Hydroquinine 2,5-diphenyl-4,6-pyrimidinediyl diether, is a bis-Cinchona alkaloid ligand. It is widely employed as a chiral catalyst in enantioselective synthesis, most notably in the Sharpless Asymmetric Dihydroxylation reaction. Its diastereomer, (DHQD)2Pyr (Hydroquinidine 2,5-diphenyl-4,6-pyrimidinediyl diether), is also utilized to achieve the opposite stereochemical outcome in such reactions.

Quantitative Data Summary

The key chemical and physical properties of **(DHQ)2Pyr** and its diastereomer (DHQD)2Pyr are summarized in the table below for easy comparison.

Property	(DHQ)2Pyr	(DHQD)2Pyr
CAS Number	149820-65-5	149725-81-5
Molecular Formula	C ₅₆ H ₆₀ N ₆ O ₄	C ₅₆ H ₆₀ N ₆ O ₄
Molecular Weight	881.11 g/mol	881.11 g/mol
Appearance	Solid	Solid
Melting Point	245-248 °C (lit.)	247-250 °C (lit.)
Optical Activity	[α] ₂₀ /D +455°, c = 1.2 in methanol	[α] ₂₀ /D -390°, c = 1.2 in methanol
Purity	≥97%	≥97%


Applications in Asymmetric Synthesis

(DHQ)2Pyr is a crucial component in asymmetric catalysis, facilitating the synthesis of chiral molecules with high enantiomeric excess. Its primary application is as a ligand in the osmium-catalyzed Sharpless Asymmetric Dihydroxylation, a powerful method for converting prochiral olefins into chiral vicinal diols. These diols are versatile intermediates in the synthesis of a wide array of biologically active compounds and natural products.

The choice between **(DHQ)2Pyr** and its pseudo-enantiomer (DHQD)2Pyr dictates the facial selectivity of the dihydroxylation, allowing for the controlled synthesis of either enantiomer of the desired diol product.

Reaction Mechanism: The Sharpless Asymmetric Dihydroxylation Catalytic Cycle

The catalytic cycle of the Sharpless Asymmetric Dihydroxylation involves the oxidation of an alkene to a vicinal diol using a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand like **(DHQ)2Pyr**. A stoichiometric co-oxidant, such as potassium ferricyanide (K₃[Fe(CN)₆]), regenerates the osmium catalyst, allowing the cycle to continue.

[Click to download full resolution via product page](#)

Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

Detailed Experimental Protocols

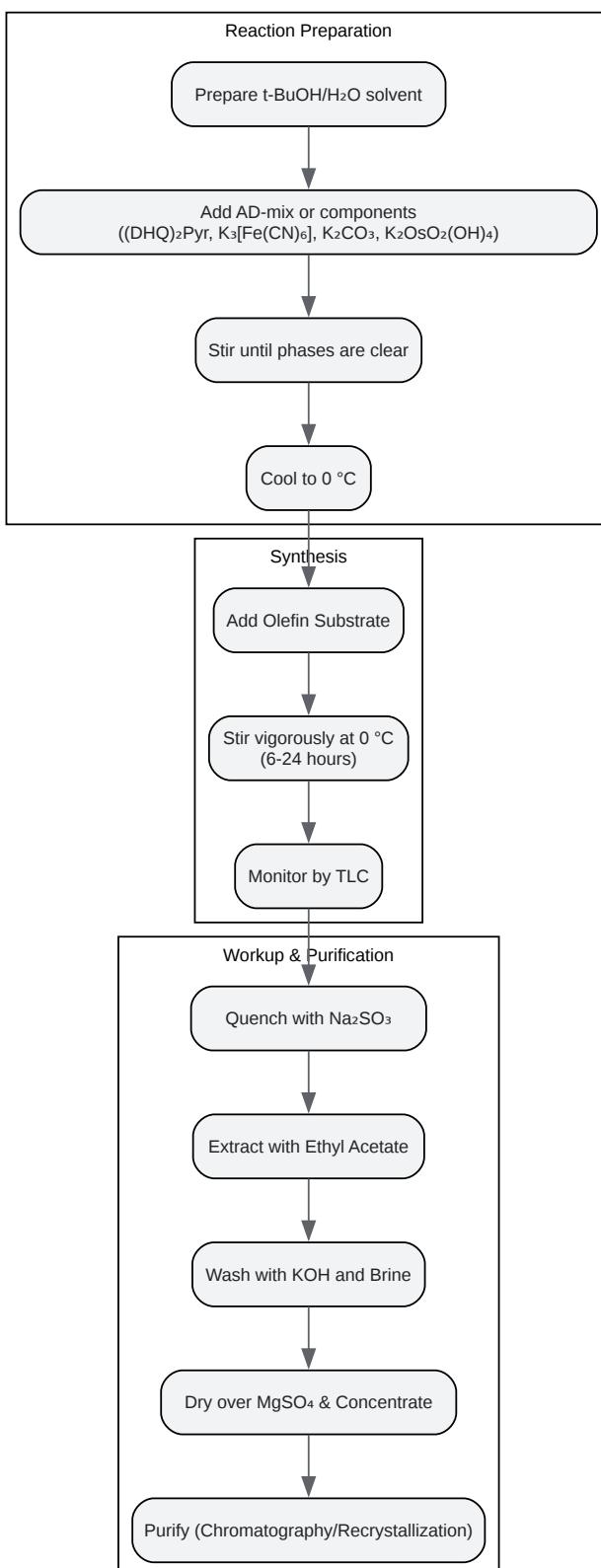
While specific reaction conditions can vary depending on the substrate, the following provides a general, detailed methodology for performing a Sharpless Asymmetric Dihydroxylation using a **(DHQ)₂Pyr**-type ligand. This procedure is adapted from established protocols for AD-mix preparations, which contain the chiral ligand, osmium source, co-oxidant, and buffer.

General Procedure for Asymmetric Dihydroxylation

Materials:

- Olefin substrate (1.0 mmol)
- AD-mix- α (containing a **(DHQ)₂**-ligand, such as **(DHQ)₂PHAL** or **(DHQ)₂Pyr**) or a custom mixture of:
 - Potassium ferricyanide ($K_3[Fe(CN)_6]$) (3.0 mmol)
 - Potassium carbonate (K_2CO_3) (3.0 mmol)

- (DHQ)₂Pyr (0.01 mmol)
- Potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄) (0.002 mmol)
- tert-Butanol (5 mL)
- Water (5 mL)
- Sodium sulfite (Na₂SO₃) (1.5 g)
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate (MgSO₄)


Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine tert-butanol (5 mL) and water (5 mL). Add the AD-mix or the individual components. Stir the mixture vigorously at room temperature until two clear phases form, with the aqueous layer appearing bright yellow.
- Cooling: Cool the reaction mixture to 0 °C in an ice bath. Some precipitation of salts may occur.
- Reaction Initiation: Add the olefin substrate (1.0 mmol) to the cooled, stirring mixture.
- Reaction Monitoring: Stir the reaction vigorously at 0 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC). For many common olefins, the reaction is complete within 6 to 24 hours.
- Workup:
 - Once the reaction is complete, add solid sodium sulfite (1.5 g) to quench the reaction.
 - Allow the mixture to warm to room temperature and stir for an additional 30-60 minutes.
 - Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

- Combine the organic layers and wash with 1 M potassium hydroxide to remove the ligand, followed by a wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate ($MgSO_4$), filter, and concentrate under reduced pressure to yield the crude diol.
- Purification: The crude product can be purified by flash column chromatography or recrystallization.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the asymmetric dihydroxylation experiment described above.

[Click to download full resolution via product page](#)

General experimental workflow for asymmetric dihydroxylation.

- To cite this document: BenchChem. [(DHQ)2Pyr CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1147373#dhq-2pyr-cas-number-and-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com